2,3,24-Trihydroxy-12-ursen-28-oic acid
Overview
Description
Mechanism of Action
Target of Action
2,3,24-Trihydroxy-12-ursen-28-oic acid, a triterpenoid phytoalexin, has been found to exhibit antifungal activity against certain fungi . It also shows in vitro cytotoxic activity against tumor cell lines including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . These cell lines and fungi can be considered as the primary targets of this compound.
Mode of Action
Its antifungal and cytotoxic activities suggest that it may interact with cellular components of fungi and tumor cells, leading to their death
Biochemical Pathways
Given its cytotoxic activity, it may interfere with pathways essential for cell survival and proliferation in tumor cells . Its antifungal activity suggests it may disrupt essential fungal cellular processes .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. It is soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of growth and proliferation of certain fungi and tumor cells . This is likely due to its interaction with key cellular components, leading to cell death.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, factors such as temperature and pH may also affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2,3,24-Trihydroxy-12-ursen-28-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antifungal activity by interacting with fungal enzymes, thereby inhibiting their growth . Additionally, this compound demonstrates cytotoxic activity against tumor cell lines, including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 . These interactions suggest that the compound may modulate enzyme activity and protein function, contributing to its biological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxicity in tumor cells, leading to cell death . This effect is likely mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis. Furthermore, this compound may alter gene expression patterns, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal growth, thereby exerting its antifungal effects . Additionally, this compound may interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular responses . These molecular interactions underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at low temperatures, such as -20°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for several months when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and organ damage . Studies have shown that the compound’s cytotoxic activity against tumor cells is dose-dependent, with higher doses leading to increased cell death . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations that influence its biological activity and efficacy. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic potential. Additionally, this compound may modulate metabolic flux and metabolite levels, contributing to its diverse biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may localize to specific cellular compartments, influencing its activity and function. Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, this compound may accumulate in the cytoplasm or other organelles, influencing various cellular processes. The subcellular localization of this compound is a key determinant of its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,24-Trihydroxy-12-ursen-28-oic acid is typically prepared by extracting it from natural sources such as the leaves of Urzon and Brazilian pandanus . The extraction process involves several steps:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract undergoes purification through chromatographic techniques to isolate the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,24-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
2,3,24-Trihydroxy-12-ursen-28-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Comparison with Similar Compounds
2,3,24-Trihydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern and biological activities. Similar compounds include:
- Esculentic acid (CAS#103974-74-9)
- Actinidic acid (CAS#341971-45-7)
- Asiatic acid (CAS#464-92-6)
- 3-O-Coumaroylasiatic acid (CAS#143773-52-8)
- Asiaticoside (CAS#16830-15-2)
- Madecassoside (CAS#34540-22-2)
- Asiaticoside B (CAS#125265-68-1)
- Madecassic acid (CAS#18449-41-7)
- 2,24-Dihydroxyursolic acid (CAS#143839-02-5)
- Barbinervic acid (CAS#64199-78-6)
- Myrianthic acid (CAS#89786-84-5)
- 19 alpha-Hydroxyasiatic acid (CAS#70868-78-9)
- Myrianthic acid 3,23-acetonide (CAS#578710-52-8) .
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVIVRDWWRQRT-UMCOSQRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research employed molecular docking and molecular dynamics simulations. How can these computational approaches contribute to drug discovery for immunomodulatory agents?
A2: Molecular docking helps predict the preferred orientation of one molecule to a second when bound to each other, which is essential for forming a stable complex []. By docking Pygenic acid-B and other bioactive molecules to human IL-2, researchers can estimate binding affinities and identify potential inhibitors or activators. Molecular dynamics simulations go a step further by simulating the physical movements of atoms and molecules over time. This allows researchers to understand the stability of the ligand-protein complex and refine the predictions made by molecular docking. These computational approaches are valuable tools in early-stage drug discovery as they help prioritize promising candidates for further experimental validation, saving time and resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.